molecular formula C11H7NO4 B1361539 3-Nitro-1-naphthoic acid CAS No. 4507-84-0

3-Nitro-1-naphthoic acid

Cat. No. B1361539
CAS RN: 4507-84-0
M. Wt: 217.18 g/mol
InChI Key: JTNZIGOFCKHWDV-UHFFFAOYSA-N
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Description

3-Nitro-1-naphthoic acid is a chemical compound with the molecular formula C11H7NO4 . It has a molecular weight of 217.18 g/mol . This compound is used in laboratory chemicals and in the manufacture of other chemical compounds .


Molecular Structure Analysis

The molecular structure of 3-Nitro-1-naphthoic acid consists of 11 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The InChI code for this compound is InChI=1S/C11H7NO4/c13-11(14)10-6-8(12(15)16)5-7-3-1-2-4-9(7)10/h1-6H,(H,13,14) .


Physical And Chemical Properties Analysis

3-Nitro-1-naphthoic acid has a molecular weight of 217.18 g/mol . It has a computed XLogP3 value of 2.5, indicating its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . Its topological polar surface area is 83.1 Ų .

Scientific Research Applications

Dipole Moments in Solution

  • Study : "Dipole moments of substituted n-naphthoic acids and methyl 1-naphthoates" by Fujita, T., Koshimįzu, K., & Mitsui, T. (1967).
  • Application : Investigated the dipole moments of 1-naphthoic acids, including those substituted with nitro groups, in solution. This research is significant in understanding the conformation of the carboxyl group and rotational isomerism in these compounds, which is crucial for various chemical and physical applications (Fujita, Koshimįzu, & Mitsui, 1967).

Analytical Chemistry in Thorium and Zirconium Determination

  • Study : "ANALYTICAL ASPECTS OF SOME ORGANIC COMPOUNDS. PART VI. 2-HYDROXY-3- NAPHTHOIC ACIDS IN THE DETERMINATION OF THORIUM AND ZIRCONIUM" by Datta, S. K. (1957).
  • Application : Utilized derivatives of 2-Hydroxy-3-naphthoic acid, including nitro derivatives, for the gravimetric determination of thorium and zirconium. This is relevant in the separation of these elements from various ions and in the extraction of thorium from monazite sands (Datta, 1957).

Photorearrangement in Optical Storage Devices

  • Study : "Photorearrangement mechanism of 1-nitro-naphthaldehyde and application to three-dimensional optical storage devices" by Dvornikov, A., Taylor, C. M., Liang, Y., & Rentzepis, P. (1998).
  • Application : Explores the photorearrangement of 1-nitro-2-naphthaldehyde, a critical component in developing new memory materials for two-photon three-dimensional optical storage devices. This showcases the potential of nitro-naphthoic acid derivatives in advanced data storage technologies (Dvornikov, Taylor, Liang, & Rentzepis, 1998).

Environmental Chemistry in Iron Speciation

  • Study : "Variation in Fe-organic complexation with depth in the Northwestern Atlantic Ocean as determined using a kinetic approach" by Witter, A., & Luther, G. (1998).
  • Application : Investigates the use of 1-nitroso-2-napthol, a related compound, in studying iron speciation and kinetics in seawater. This research is vital for understandingthe distribution and bioavailability of iron in oceanic environments, contributing to our knowledge of marine chemistry and environmental science (Witter & Luther, 1998).

Fluorescent Sensors for Picric Acid Detection

  • Study : "1,8-Naphthyridine-based fluorescent receptors for picric acid detection in aqueous media" by Chahal, M., & Sankar, M. (2015).
  • Application : Demonstrates the use of 1,8-naphthyridine-based sensors for detecting various nitroaromatics including picric acid. This study underscores the relevance of naphthoic acid derivatives in developing sensitive, environmentally friendly detection methodologies for hazardous substances in water (Chahal & Sankar, 2015).

Spectrofluorimetric Analysis in Water

  • Study : "Spectrofluorimetric Determination of 3-hidroxy-2-naphthoic Acid by Use of Its Ternary Complex with Zirconium (IV) and Beta-Cyclodextrin: Application to Determination in River Water" by Cañada-Cañada, F., & Rodríguez-Cáceres, M. I. (2006).
  • Application : Developed a method for determining 3-hydroxy-2-naphthoic acid in river water. This research highlights the role of naphthoic acid derivatives in environmental monitoring and analysis (Cañada-Cañada & Rodríguez-Cáceres, 2006).

Nitrite Detection and Adsorption in Wastewater

  • Study : "Introducing an amine functionalized novel conjugate material for toxic nitrite detection and adsorption from wastewater" by Awual, R., Hasan, M., Islam, A., Rahman, M. M., Asiri, A., Khaleque, A., & Sheikh, C. (2019).
  • Application : Presents a novel material functionalized with a 4-nitro-1-naphthylamine ligand for monitoring and removing nitrite from water. This study indicates the potential of naphthoic acid derivatives in water treatment and pollution control (Awual et al., 2019).

Safety and Hazards

3-Nitro-1-naphthoic acid is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Personal protective equipment, including gloves and face protection, should be worn when handling this compound . It should be kept in a dry, cool, and well-ventilated place .

Mechanism of Action

Target of Action

The primary target of 3-Nitro-1-naphthoic acid is succinate dehydrogenase , a key enzyme in the tricarboxylic acid (TCA) cycle . This enzyme plays a crucial role in energy production within cells, converting succinate into fumarate and facilitating the transfer of electrons to the electron transport chain for ATP production .

Mode of Action

3-Nitro-1-naphthoic acid acts as an irreversible inhibitor of succinate dehydrogenase . By binding to this enzyme, it prevents the conversion of succinate to fumarate, disrupting the TCA cycle and leading to a deficiency in ATP production . This results in cellular hypoxia and damage due to energy deprivation .

Biochemical Pathways

The inhibition of succinate dehydrogenase by 3-Nitro-1-naphthoic acid affects the TCA cycle and the electron transport chain, two central biochemical pathways in cellular respiration . The disruption of these pathways leads to a decrease in ATP production, causing energy deprivation within the cell . Additionally, the inhibition of succinate dehydrogenase can lead to the excessive production of free radicals, contributing to oxidative stress .

Result of Action

The action of 3-Nitro-1-naphthoic acid leads to cellular hypoxia and damage due to ATP deficiency . The excessive production of free radicals can also result in oxidative stress, which can cause further cellular damage . These effects at the cellular level can lead to tissue damage and contribute to the symptoms of diseases such as Huntington’s disease .

Action Environment

The action of 3-Nitro-1-naphthoic acid can be influenced by various environmental factors. For instance, the pH of the surrounding environment can affect the compound’s ionization state and, consequently, its ability to interact with its target. Additionally, the presence of other compounds can potentially affect the compound’s stability and efficacy. For example, under low oxygen concentrations, nitration predominates, while at high oxygen concentrations, lipid peroxidation is the major pathway .

properties

IUPAC Name

3-nitronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4/c13-11(14)10-6-8(12(15)16)5-7-3-1-2-4-9(7)10/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNZIGOFCKHWDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282467
Record name 3-nitro-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-1-naphthoic acid

CAS RN

4507-84-0
Record name 4507-84-0
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26051
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-nitro-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To methyl 3-nitro-1-naphthoate (2.5 g, 0.011 mole) (Aldrich) in MeOH/H2O (40 ml) (1:1) was added LiOH (1.8 g, 4 equivalents). The solution was stirred overnight at room temperature. The solvent was removed under a stream of N2. The residue was dissolved in H2O and the solution acidified with concentrated HCl. The resulting precipitate was filtered, washed with H2O and dried to yield 3-nitro-1-naphthoic acid (2.18 g) as a white solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-nitro-1,8-naphthalic anhydride (21.8 g, 89.7 mmol) in H2O (550 mL) containing 14.4 g of NaOH was added a solution of yellow HgO (25.1 g) in a mixture of H2O (75 mL) and glacial AcOH (25 mL). After reflux for 4 days, the reaction mixture was cooled and filtered to afford the mercurated product, which was then refluxed in 700 mL of 5N HCl for 3 h. The cream-colored precipitate was filtered, washed with cold H2O, dried, and recrystallized from hot glacial AcOH to yield 3-nitronaphthalene-1-carboxylic acid (12 g). 1H NMR (300 MHz, DMSO-d6): δ 13.7 (brs, 1H), 9.18 (s, 1H), 8.93 (d, J=8.4 Hz, 1H), 8.70 (s, 1H), 7.88 (t, J=7.8 Hz, 1H), 7.76 (t, J=6.9 Hz, 1H).
Quantity
21.8 g
Type
reactant
Reaction Step One
Name
Quantity
14.4 g
Type
reactant
Reaction Step One
Name
Quantity
550 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Quantity
700 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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